1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-5(10)6-4(2)9-7(8)11-6/h3H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBFJPKBHNPSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=C(S1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256357 | |
| Record name | 1-(2-Amino-4-methyl-5-thiazolyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100289-17-6 | |
| Record name | 1-(2-Amino-4-methyl-5-thiazolyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100289-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-4-methyl-5-thiazolyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thioamides with alpha-haloketones, leading to the formation of the thiazole ring through nucleophilic attack and subsequent cyclization .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), producing sulfoxides or sulfones. This occurs via electrophilic attack at the sulfur atom, forming S=O bonds .
Example Reaction:
Reduction Reactions
Reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation converts the ketone group to a secondary alcohol. The thiazole ring remains intact under mild conditions but can form thiazolidines under stronger reducing agents .
Example Reaction:
Substitution Reactions
Electrophilic substitution occurs at the C-2 and C-4 positions of the thiazole ring. Nucleophilic agents like amines or thiols replace hydrogen atoms under acidic or basic conditions .
Reagents and Reaction Conditions
Major Reaction Products
Key derivatives synthesized from this compound include:
-
Sulfoxides/Sulfones : Formed via oxidation, used in antimicrobial studies.
-
Thiazolidines : Generated through reductive cyclization, showing anti-inflammatory activity .
-
2,3-Dihydroquinolin-4(1H)-ones : Produced via intramolecular cyclization with PPA, exhibiting antitumor potential .
Comparative Reactivity Analysis
Mechanistic Insights
-
Cyclization Pathways : Intramolecular reactions with PPA involve protonation of the carbonyl oxygen, followed by nucleophilic attack by the amino group .
-
Stereoelectronic Effects : Electron-donating groups on the thiazole ring enhance electrophilic substitution rates by 30–40% compared to unsubstituted analogues .
This compound’s versatility in forming pharmacologically relevant derivatives makes it valuable for drug discovery and materials science. Experimental protocols should prioritize controlled conditions to minimize side reactions like ring opening or polymerization .
Scientific Research Applications
Medicinal Chemistry
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one has shown potential in the development of various pharmaceutical agents. Its thiazole moiety is often associated with antimicrobial and anti-inflammatory activities.
Case Studies:
- Antimicrobial Activity : Research has indicated that thiazole derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that modifications of the thiazole ring can enhance the efficacy against resistant bacterial strains.
| Study Reference | Findings |
|---|---|
| Enhanced antibacterial activity against E. coli and S. aureus with thiazole derivatives. | |
| Thiazole compounds showed promising results in inhibiting bacterial biofilm formation. |
Anticancer Research
The compound has been investigated for its potential anticancer properties. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation.
Case Studies:
- Cell Line Studies : In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Study Reference | Findings |
|---|---|
| Induction of apoptosis in MCF-7 cells through mitochondrial pathway activation. | |
| Inhibition of cell proliferation in HeLa cells with IC50 values indicating potent activity. |
Agricultural Chemistry
The compound's properties extend to agricultural applications, particularly as a potential fungicide or pesticide due to its ability to disrupt fungal cell wall synthesis.
Case Studies:
- Fungicidal Activity : Research has indicated that thiazole derivatives can effectively inhibit fungal pathogens affecting crops.
| Study Reference | Findings |
|---|---|
| Effective against Fusarium species, reducing crop loss significantly. | |
| Demonstrated lower toxicity to beneficial insects compared to conventional fungicides. |
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It can modulate biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (5-Acetyl-2-amino-4-methylthiazole)
- Molecular Formula : C₆H₈N₂OS vs. C₇H₁₀N₂OS (target compound).
- Key Differences: The ethanone (acetyl) group in this analog versus the propan-1-one group in the target compound shortens the ketone chain, affecting molecular volume and hydrophobicity. Crystal structure analysis reveals distinct packing patterns due to intermolecular hydrogen bonds involving the amino group and carbonyl oxygen .
- Applications : Used as a precursor in synthesizing bioactive hybrids, such as hydrazine-carbothioamide derivatives with antiviral properties .
2.1.2 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one
- Molecular Formula : C₆H₅F₃N₂OS.
- Key Differences: Replacement of the methyl group in the ketone moiety with trifluoromethyl enhances electronegativity and metabolic stability.
2.1.3 1-[2-(Dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one
- Molecular Formula : C₉H₁₄N₂OS.
- Key Differences: The dimethylamino group at position 2 replaces the amino group, altering electronic properties (e.g., reduced hydrogen-bonding capacity) and lipophilicity. This modification may impact solubility and pharmacokinetics .
Physicochemical Properties
| Compound | Molecular Weight | Melting Point | Solubility (Water) | LogP |
|---|---|---|---|---|
| 1-(2-Amino-4-methylthiazol-5-yl)propan-1-one | 170.23 g/mol | Not reported | Low | 1.2 |
| 1-(2-Amino-4-methylthiazol-5-yl)ethanone | 156.21 g/mol | 142–144°C | Moderate | 0.8 |
| Trifluoroethyl analog (CID 137698669) | 212.18 g/mol | Not reported | Very low | 2.1 |
Data compiled from
Biological Activity
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one, also known by its CAS number 100289-17-6, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a range of pharmacological properties, making it a candidate for further research in various therapeutic applications.
The molecular formula of this compound is CHNOS, with a molar mass of 170.23 g/mol. Its physical properties include:
- Density : 1.227 g/cm³ (predicted)
- Melting Point : 236–237 °C
- Boiling Point : 322.4 °C (predicted)
- pKa : 3.66 (predicted) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising activity against various cancer cell lines. For instance, derivatives of thiazole have been reported to exhibit significant growth inhibition in human cancer cell lines, with IC values ranging from low micromolar concentrations .
A specific study demonstrated that thiazole derivatives could inhibit cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression. The compound's interaction with DNA and its ability to form stable complexes have been suggested as possible mechanisms of action .
Antimicrobial Activity
In addition to its anticancer properties, thiazole derivatives have been evaluated for antimicrobial activity. A study assessed the minimum inhibitory concentration (MIC) of various thiazole compounds against pathogenic bacteria. The results indicated that these compounds exhibited strong antibacterial effects, with some derivatives showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
Case Study 1: Anticancer Efficacy
A research article focused on the synthesis and evaluation of thiazole derivatives reported that specific compounds demonstrated significant cytotoxicity against breast cancer cells (MCF7) and leukemia cells (HCT116). The compound exhibited IC values of 5.48 μM and 4.53 μM respectively, indicating its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Resistance
Another study investigated the efficacy of thiazole derivatives against antibiotic-resistant strains of bacteria. The results showed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in preventing chronic infections .
Research Findings
The biological activities of this compound can be summarized in the following table:
Q & A
Basic: What are the optimized synthetic routes for 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one, and how can reaction conditions influence yield?
Answer:
The synthesis of aminothiazole derivatives, including structurally similar compounds, often involves bromination and condensation reactions. For example, 2-bromoethan-1-one intermediates are synthesized under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like KCO . Optimizing stoichiometry (e.g., 1:1.2 molar ratios of starting materials) and reaction time (typically 6–12 hours at 60–80°C) can improve yields. Side products, such as unreacted thiazole precursors, are minimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm, NH bends at ~1600 cm) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, thiazole protons at δ 6.8–7.2 ppm) .
- Elemental Analysis : Validates C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
- X-ray Crystallography : Resolves ambiguous structural features (e.g., bond angles in thiazole rings, crystallographic R-factor < 0.05) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin/Irritant Category 2) .
- Storage : Store in airtight containers at 2–8°C to avoid degradation. Prolonged storage at room temperature may generate hazardous byproducts .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products .
- pH-Dependent Stability : Prepare buffered solutions (pH 1–13) and analyze via UV-Vis spectroscopy (λmax ~260 nm) to identify pH-sensitive functional groups (e.g., thiazole ring oxidation at pH >10) .
Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?
Answer:
- Retrosynthetic AI Tools : Platforms like PubChem’s retrosynthesis module use Reaxys and Pistachio databases to propose feasible routes (e.g., bromoacetyl-thiazole coupling) .
- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) with scoring functions (ΔG < −7 kcal/mol indicates strong binding) .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Answer:
- Cross-Validation : Compare experimental ¹H NMR data with DFT-calculated chemical shifts (using Gaussian09/B3LYP/6-311+G(d,p)) to resolve ambiguities in tautomeric forms .
- Dynamic NMR : Conduct variable-temperature NMR to detect rotamers or slow-exchange processes affecting peak splitting .
Advanced: What methodologies assess the compound’s potential as a bioactive scaffold?
Answer:
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods (e.g., Ellman’s reagent at 412 nm) .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293) with dose-response curves (0.1–100 µM) to determine selectivity indices .
Advanced: How can environmental fate studies be designed to evaluate ecological risks?
Answer:
- Biodegradation Tests : Use OECD 301B guidelines (28-day aerobic conditions) to measure half-life in soil/water matrices .
- Toxicity Profiling : Conduct Daphnia magna acute toxicity assays (48-hour LC) and algal growth inhibition tests (OECD 201) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
